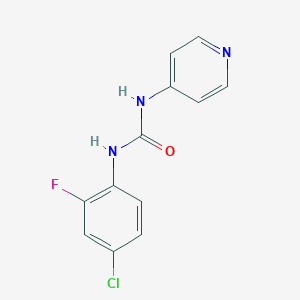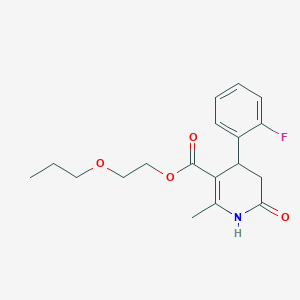![molecular formula C16H16N2O4 B4735822 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4735822.png)
5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPB is a pyrimidine derivative with a cyclopentyl group attached to the benzylidene moiety.
Mécanisme D'action
The mechanism of action of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its anticancer activity by inducing apoptosis in cancer cells. 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of fungi and viruses by interfering with their replication processes. The neuroprotective and cognitive-enhancing effects of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione may be due to its ability to modulate neurotransmitter levels and to protect against oxidative stress.
Biochemical and Physiological Effects:
5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a low toxicity profile and to be well-tolerated in animal studies. It has been found to have a half-life of approximately 4 hours and to be metabolized in the liver. 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have an inhibitory effect on the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antifungal activity against Candida albicans and antiviral activity against the herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its broad-spectrum activity against various types of cancer cells, fungi, and viruses. Additionally, 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and to determine its potential side effects.
Orientations Futures
There are several future directions for research on 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Additionally, further studies are needed to determine the optimal dosage and administration methods for 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo. Another area of interest is the investigation of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential fluorescent probe for detecting metal ions. Finally, further studies are needed to fully understand the mechanism of action of 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and to determine its potential therapeutic applications in various disease states.
Applications De Recherche Scientifique
5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities. 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, 5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
5-[(4-cyclopentyloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-14-13(15(20)18-16(21)17-14)9-10-5-7-12(8-6-10)22-11-3-1-2-4-11/h5-9,11H,1-4H2,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGNHLVONWLVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Cyclopentyloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-ethyl-5'-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole](/img/structure/B4735747.png)
![5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4735755.png)
![5-({[4-(ethoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4735765.png)

![4-(methoxymethyl)-6-methyl-3-[(4-nitrobenzylidene)amino]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4735779.png)

![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4735785.png)
![N-[4-(2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B4735787.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4735799.png)
![3-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4735808.png)
![4-chloro-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4735814.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4735817.png)
![4-{[(2,6-dichlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4735818.png)
